3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one
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Overview
Description
3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine core, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-methyl-3-amino-4-pyridylpyrazole under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one has a wide range of scientific research applications:
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and alteration of cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties and potential therapeutic applications.
Uniqueness
3-(4-Bromophenyl)-2-methyl-7-(2-pyridyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one stands out due to its unique combination of a bromophenyl group and a pyridyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C21H14BrN5O |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-methyl-11-pyridin-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H14BrN5O/c1-13-19(14-5-7-15(22)8-6-14)20-24-12-16-17(27(20)25-13)9-11-26(21(16)28)18-4-2-3-10-23-18/h2-12H,1H3 |
InChI Key |
IKJCYSKBBRBKIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=CC=CC=N5 |
Origin of Product |
United States |
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